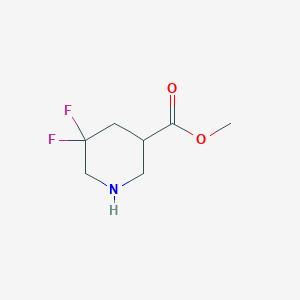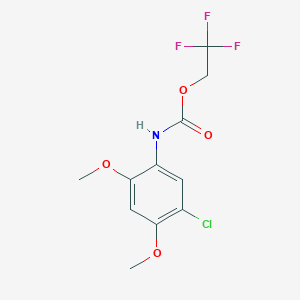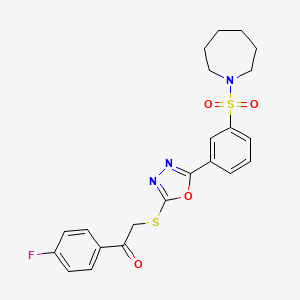![molecular formula C16H8ClFN2O2S B2629661 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile CAS No. 1556699-61-6](/img/structure/B2629661.png)
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is a chemical compound with the molecular formula C16H8ClFN2O2S and a molecular weight of 346.76 g/mol . This compound is notable for its unique structure, which includes a quinoline ring substituted with chlorine and fluorine atoms, a sulfonyl group, and a benzonitrile moiety. It is used primarily in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The sulfonyl group is then introduced via sulfonation, and the benzonitrile moiety is added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the quinoline ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting its replication and transcription. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions can disrupt various cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds also contain a quinoline ring with a fluorine atom and are known for their antibacterial activity.
Chloroquinolines: Similar to fluoroquinolones but with chlorine substituents, these compounds have applications in antimalarial treatments.
Sulfonylbenzonitriles: Compounds with a sulfonyl group and a benzonitrile moiety, used in various chemical syntheses.
Uniqueness
3-[(4-Chloro-6-fluoroquinolin-3-yl)sulfonyl]benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its ability to interact with biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-chloro-6-fluoroquinolin-3-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2O2S/c17-16-13-7-11(18)4-5-14(13)20-9-15(16)23(21,22)12-3-1-2-10(6-12)8-19/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBFRLRKEACFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2629581.png)
![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)



![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2629591.png)

![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)
![2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2629594.png)
![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)
![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate](/img/structure/B2629597.png)
![N-(2H-1,3-benzodioxol-5-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide](/img/structure/B2629599.png)
